molecular formula C6H8N4O B160250 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one CAS No. 130766-54-0

2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one

Cat. No. B160250
M. Wt: 152.15 g/mol
InChI Key: LEHBMIHIKMJBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, also known as PTA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PTA is a triazine derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In

Mechanism Of Action

The mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is not fully understood, but it is thought to act through multiple pathways. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cell damage.

Biochemical And Physiological Effects

2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exhibits a range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, inhibition of pro-inflammatory cytokine production, and inhibition of viral replication. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its diverse range of biological activities. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a useful tool for studying these disease processes. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its potential toxicity. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. One area of research is the development of novel therapeutics based on the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By modifying the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, researchers may be able to develop compounds with improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By understanding how 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exerts its biological effects, researchers may be able to develop more targeted and effective therapies. Additionally, the potential use of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy.

Synthesis Methods

2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one can be synthesized through a variety of methods, including the reaction of 2-aminopyridine with cyanogen azide, the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine hydrate, and the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide. The most commonly used method for synthesizing 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is the reaction of 2-aminopyridine with cyanogen azide. This method results in a high yield of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one and is relatively easy to perform.

Scientific Research Applications

2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit antiviral activity by inhibiting the replication of several viruses, including HIV-1 and HCV. Due to its diverse range of biological activities, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has the potential to be used in the development of novel therapeutics for a variety of diseases.

properties

CAS RN

130766-54-0

Product Name

2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C6H8N4O/c7-5-8-4-2-1-3-10(4)6(11)9-5/h1-3H2,(H2,7,9,11)

InChI Key

LEHBMIHIKMJBLV-UHFFFAOYSA-N

SMILES

C1CC2=NC(=NC(=O)N2C1)N

Canonical SMILES

C1CC2=NC(=NC(=O)N2C1)N

synonyms

Pyrrolo[1,2-a]-1,3,5-triazin-4(6H)-one, 2-amino-7,8-dihydro- (9CI)

Origin of Product

United States

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